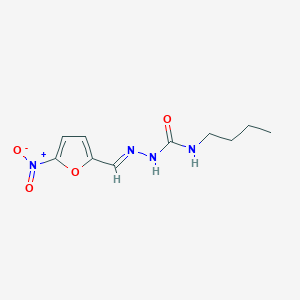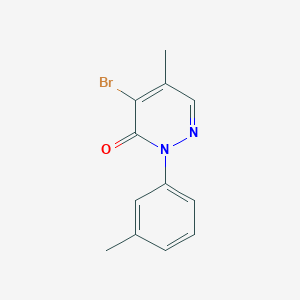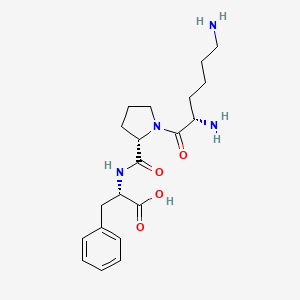![molecular formula C22H28N6O4S B15214281 ethyl N-[8-[2-[4-(diethylsulfamoyl)phenyl]ethylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate CAS No. 21395-46-0](/img/structure/B15214281.png)
ethyl N-[8-[2-[4-(diethylsulfamoyl)phenyl]ethylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate involves multiple steps. One common synthetic route includes the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the pyrido[2,3-b]pyrazine core . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate can be compared with other pyrido[2,3-b]pyrazine derivatives, such as:
- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate
- Ethyl 8-({2-[4-(diethylsulfamoyl)phenyl]ethyl}amino)pyrido[2,3-b]pyrazin-6-ylcarbamate
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications .
Properties
CAS No. |
21395-46-0 |
|---|---|
Molecular Formula |
C22H28N6O4S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl N-[8-[2-[4-(diethylsulfamoyl)phenyl]ethylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C22H28N6O4S/c1-4-28(5-2)33(30,31)17-9-7-16(8-10-17)11-12-23-18-15-19(27-22(29)32-6-3)26-21-20(18)24-13-14-25-21/h7-10,13-15H,4-6,11-12H2,1-3H3,(H2,23,25,26,27,29) |
InChI Key |
GGZVCMJWYVFMQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CCNC2=CC(=NC3=NC=CN=C23)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid](/img/structure/B15214203.png)

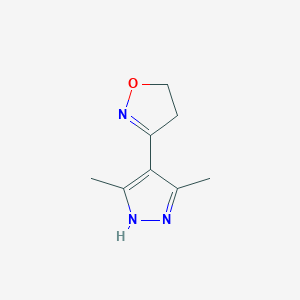

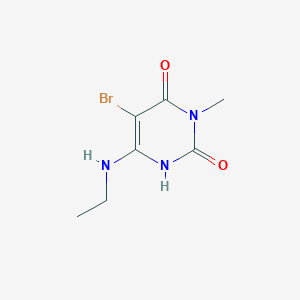
![2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15214237.png)


![3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214251.png)
![3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214255.png)

